molecular formula C20H22ClNO2 B2965494 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide CAS No. 2034464-77-0

3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide

Cat. No.: B2965494
CAS No.: 2034464-77-0
M. Wt: 343.85
InChI Key: CUBYVYXPDYDLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a synthetic amide derivative characterized by a 3-chlorophenyl group attached to a propanamide backbone. The nitrogen atom of the amide is substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group, introducing unique steric and electronic properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-18-8-4-5-15(13-18)9-12-19(23)22-14-20(24,17-10-11-17)16-6-2-1-3-7-16/h1-8,13,17,24H,9-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBYVYXPDYDLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is C20H24ClN1O1C_{20}H_{24}ClN_1O_1. The compound features a chlorophenyl group, a cyclopropyl moiety, and a hydroxyl group, which contribute to its biological activity.

Research indicates that compounds similar to 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide exhibit various mechanisms of action that may include:

  • Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurotransmission.
  • Antimicrobial Activity : Demonstrated efficacy against various microbial strains.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria such as Bacillus subtilis.
AnticancerPotential cytotoxic effects observed in cancer cell lines.
Enzyme InhibitionMay inhibit specific enzymes linked to disease processes.

Antimicrobial Activity

A study demonstrated that derivatives of similar compounds showed significant antimicrobial activity. For example, the inclusion complexes formed with cyclodextrins improved the solubility and bioactivity of the compounds against Staphylococcus aureus and Bacillus cereus . This suggests that structural modifications can enhance the efficacy of the parent compound.

Anticancer Potential

Research focusing on compounds with similar structures revealed promising anticancer properties. A derivative was shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This highlights the potential for 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide to serve as a lead compound in cancer therapy.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares its 3-chlorophenylpropanamide core with several analogs, but substituent variations lead to distinct properties:

Compound Name / ID Key Substituents Molecular Features Reference
Target Compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) Cyclopropyl (ring strain), hydroxyl (H-bonding), phenyl (hydrophobicity) -
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () N-(3-chlorophenethyl) Linear phenethyl chain, isobutylphenyl (lipophilicity)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () N-(benzothiazole-2-yl) Benzothiazole (aromatic heterocycle, π-stacking)
Propanamide, 3-chloro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]- () Nitro, trifluoromethyl, hydroxyl Electron-withdrawing groups (enhanced polarity), trifluoromethyl (metabolic stability)

Physicochemical Properties

  • The trifluoromethyl and nitro groups in ’s compound increase polarity but may reduce membrane permeability .
  • Hydrogen Bonding:

    • The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to N-(3-chlorophenethyl) derivatives (), which lack polar substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.